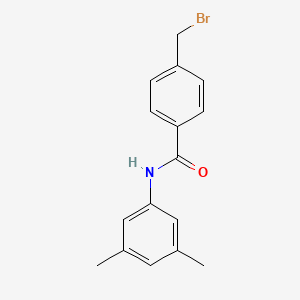

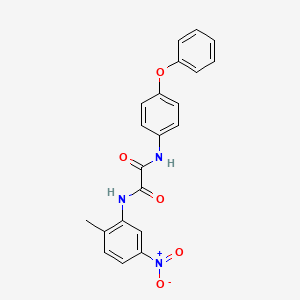

4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)-N-(3,5-dimethylphenyl)benzamide (BMDMB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of the aromatic amide benzamide and is used as a building block in organic synthesis. BMDMB is an important compound in the field of organic chemistry due to its unique structure and properties, which make it suitable for a variety of research applications.

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

Synthesis and Anticonvulsant Properties:

- Studies have shown the synthesis of various analogues of 4-Amino-N-(2,6-dimethylphenyl)benzamide, revealing their promising anticonvulsant activities in different models. For instance, Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them superior to phenytoin in the maximal electroshock seizure test (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Comparative Studies with Other Anticonvulsants:

- Clark Cr (1988) conducted a comparative study of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) with other antiepileptic drugs like phenytoin and phenobarbital, demonstrating that ADD 75073 is highly effective in the maximal electroshock seizure (MES) model in both mice and rats (Clark Cr, 1988).

Chemical Characterization and Derivative Synthesis:

- Cheng De-ju (2014) discussed the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene and its subsequent use to prepare novel non-peptide CCR5 antagonists. This work highlights the chemical versatility of benzamide derivatives in synthesizing compounds with potential biological activities (Cheng De-ju, 2014).

Pharmacological Development and Molecular Modeling:

- Diouf et al. (1997) presented a comprehensive study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), detailing its anticonvulsant properties and neurotoxicity. The molecular modeling studies in this research provided insights into the pharmacophore platform of 4-aminobenzamide derivatives (Diouf, Bourhim, Lambert, Poupaert, Stables, & Vamecq, 1997).

Anticonvulsant Screening and Biological Activity

Screening for Anticonvulsant Activity:

- Afolabi and Okolie (2013) carried out anticonvulsant screening on various N-(substituted)-4-aminobenzamides, including the potent analogue Ameltolide, providing insights into their efficacy in seizure models (Afolabi & Okolie, 2013).

Pharmacokinetics and Metabolism Studies:

- Potts, Gabriel, and Parli (1989) investigated the metabolism, disposition, and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. This study is significant for understanding the biological fate of such compounds in living organisms (Potts, Gabriel, & Parli, 1989).

Antipathogenic and Spectroscopic Properties:

- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas, demonstrating their interaction with bacterial cells and potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)14-5-3-13(10-17)4-6-14/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCDGFHUMBFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

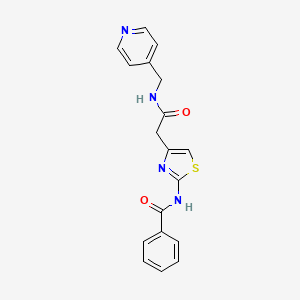

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)

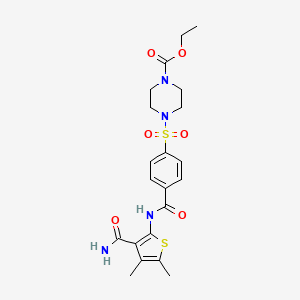

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)

![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)

![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)

![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)